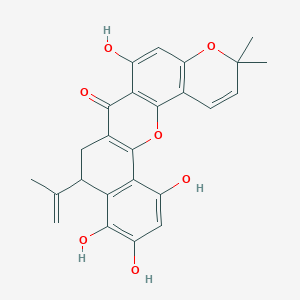

Artobiloxanthone

Description

Properties

CAS No. |

121748-25-2 |

|---|---|

Molecular Formula |

C25H22O7 |

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one |

InChI |

InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1 |

InChI Key |

ZIYAGIMFLYOZDS-GFCCVEGCSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |

Canonical SMILES |

CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |

melting_point |

162 - 164 °C |

physical_description |

Solid |

Synonyms |

artobiloxanthone |

Origin of Product |

United States |

Foundational & Exploratory

Artobiloxanthone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visual diagrams to elucidate key processes.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Artocarpus, a member of the Moraceae family. These trees are widely distributed in the tropical and subtropical regions of Asia. The primary plant parts from which this compound has been isolated include the stem bark and root bark.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Artocarpus altilis (Parkinson) Fosberg | Moraceae | Stem Bark | [1][2][3] |

| Artocarpus elasticus | Moraceae | Not Specified | |

| Artocarpus kemando Miq. | Moraceae | Not Specified | |

| Artocarpus obtusus | Moraceae | Stem Bark |

Extraction of this compound

The initial step in obtaining this compound involves the extraction of the compound from the plant material. Sequential solvent extraction is a commonly employed technique to isolate compounds based on their polarity.

General Extraction Protocol

A general workflow for the extraction of this compound from Artocarpus species is outlined below. This process typically begins with the collection and preparation of the plant material, followed by sequential extraction with solvents of increasing polarity.

Experimental Protocol: Extraction from Artocarpus altilis Stem Bark[1]

-

Preparation of Plant Material: The stem bark of Artocarpus altilis is collected, air-dried, and pulverized into a coarse powder.

-

Sequential Extraction:

-

The pulverized material (900 g) is subjected to sequential extraction at room temperature for three days with hexane, followed by acetone, and then ethanol.[1]

-

The solvents are filtered after each extraction step.

-

-

Concentration: The respective crude extracts are concentrated using a rotary evaporator at 50°C.[1]

Table 2: Extraction Yields from Artocarpus altilis Stem Bark [1]

| Solvent | Yield of Crude Extract (g) | Percentage Yield (%) |

| Hexane | 5 | 0.5 |

| Acetone | 30 | 3.33 |

| Ethanol | 15 | 1.66 |

Experimental Protocol: Extraction from Artocarpus obtusus Stem Bark

-

Preparation of Plant Material: The stem bark of Artocarpus obtusus is air-dried and ground.

-

Sequential Extraction: The dried, ground stem bark (640 g) is sequentially extracted with n-hexane, chloroform, and methanol at room temperature.

-

Concentration: The extracts are concentrated under vacuum to yield dark, viscous extracts.

Table 3: Extraction Yields from Artocarpus obtusus Stem Bark

| Solvent | Yield of Crude Extract (g) | Percentage Yield (%) |

| n-Hexane | 3 | 0.47 |

| Chloroform | 9 | 1.4 |

| Methanol | 6 | 0.94 |

Isolation and Purification of this compound

Following extraction, the crude extract rich in this compound undergoes further fractionation and purification, primarily using chromatographic techniques.

General Isolation and Purification Workflow

The crude extract is typically subjected to column chromatography, often using silica gel as the stationary phase. The separation is achieved by eluting the column with a solvent system of increasing polarity.

Experimental Protocol: Isolation from Artocarpus altilis Acetone Extract[1]

-

Chromatographic Setup: Conventional silica gel column chromatography is employed.

-

Mobile Phase: A mobile phase of 30% ethyl acetate in hexane is used for the elution.[1]

-

Fractionation and Identification: The crude acetone extract is fractionated using the prepared column and mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing this compound are combined and concentrated to yield the purified compound.

Experimental Protocol: Isolation from Artocarpus obtusus Methanol Extract

-

Initial Fractionation: The dark, viscous methanol extract (6 g) is subjected to gravity column chromatography over silica gel.

-

Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane/chloroform, chloroform, chloroform/methanol, and finally pure methanol.

-

Fraction Collection: A total of 45 fractions, each of 200 mL, are collected.

-

Further Purification: Fractions containing this compound are further purified using repeated chromatographic techniques to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques.

Spectroscopic Data

The structure of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).[1]

-

¹H NMR and ¹³C NMR: Detailed spectral data, including chemical shifts (δ) and coupling constants (J), provide the carbon-hydrogen framework of the molecule.

-

ESI-HRMS: This technique provides the accurate mass of the molecule, which is used to determine its elemental composition.

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₂O₇ |

| Molecular Weight | 434.44 g/mol |

| Appearance | Yellow-colored solid[1] |

Conclusion

This technical guide has detailed the primary natural sources of this compound, focusing on the Artocarpus genus. It has provided comprehensive protocols for the extraction of this valuable compound using sequential solvent extraction and its subsequent isolation and purification through column chromatography. The methodologies and quantitative data presented here offer a solid foundation for researchers and drug development professionals to efficiently obtain pure this compound for further pharmacological investigation and potential therapeutic applications. The provided workflows and experimental details aim to streamline the process of natural product isolation, fostering advancements in the field of medicinal chemistry.

References

- 1. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Artobiloxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent anticancer properties. Isolated from various species of the Artocarpus genus, this compound has demonstrated notable effects on key cellular signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the evaluation of its cytotoxic effects are presented, alongside a diagrammatic representation of its targeted signaling pathways to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound (IUPAC Name: (16R)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one) is a complex heterocyclic compound belonging to the pyranoxanthone class of molecules.[1][2] Its structure is characterized by a fused pyranoxanthone ring system.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₅H₂₂O₇[1] |

| InChI | InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1[2] |

| InChIKey | ZIYAGIMFLYOZDS-GFCCVEGCSA-N[2] |

| Canonical SMILES | CC(=C)[C@H]1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O[2] |

| CAS Number | 121748-25-2[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 434.4 g/mol | PubChem[1][4] |

| XLogP3 | 4.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 1 | FooDB[2] |

| Topological Polar Surface Area | 116 Ų | PubChem[1] |

| Water Solubility (Predicted) | 0.028 g/L | FooDB[2] |

| pKa (Strongest Acidic) | 8.26 | FooDB[2] |

Biological Activity and Mechanism of Action

This compound exhibits significant antitumor activity, particularly against oral squamous cell carcinoma (OSCC).[5] It has been shown to inhibit the proliferation of SAS and T.Tn oral cancer cell lines with IC₅₀ values of 11 μM and 22 μM, respectively.[5] The compound also demonstrates a degree of selectivity for cancer cells over non-cancerous cells.[1]

The primary mechanism of action involves the inhibition of key cell signaling pathways, including the Akt/mTOR and STAT3 pathways.[5] By targeting these pathways, this compound arrests the cell cycle at the S phase and induces apoptosis through the activation of caspase-3 and caspase-9.[5]

Caption: this compound's mechanism of action in cancer cells.

Experimental Protocols

Isolation of this compound from Artocarpus altilis

This protocol describes the extraction and isolation of this compound from the stem bark of Artocarpus altilis.[1]

1. Plant Material Preparation:

-

Collect fresh stem bark of A. altilis.

-

Dry the bark and pulverize it into a fine powder.

2. Extraction:

-

Subject the pulverized material (e.g., 900 g) to sequential extraction with hexane, acetone, and ethanol at room temperature for 3 days for each solvent.[1]

-

Concentrate the crude extracts using a rotary evaporator at 50 °C.

3. Fractionation and Purification:

-

The acetone extract, which contains this compound, is subjected to further purification.[1]

-

Perform silica gel column chromatography on the acetone extract.

-

Elute the column with a gradient of hexane and ethyl acetate mixtures. This compound can be isolated using 30% ethyl acetate in hexane as the mobile phase.[1]

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound.

4. Structural Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and ESI-HRMS.[1]

Caption: Workflow for the isolation of this compound.

Cytotoxicity Evaluation by MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.[1]

1. Cell Culture:

-

Culture human oral squamous cell carcinoma (SAS), esophageal cancer (T.Tn), and non-cancerous keratinocyte (HaCaT) cell lines in appropriate media.

2. Cell Seeding:

-

Seed approximately 2 x 10³ cells per well in 96-well plates.[1]

-

Incubate for 24 hours at 37 °C in a CO₂ incubator to allow for cell attachment.[1]

3. Treatment:

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 μM).[1]

-

Incubate the treated cells for 72 hours.[1]

4. MTT Assay:

-

Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 2 hours.[1]

-

Discard the culture medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Spectroscopic Data

The structural elucidation of this compound is typically confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: Spectra are recorded on a 500 MHz NMR spectrometer. Chemical shifts are reported in ppm using tetramethylsilane (TMS) as an internal standard. Deuterated chloroform (CDCl₃) and deuterated acetone ((CD₃)₂CO) are commonly used as solvents.[1]

-

ESI-HRMS: Electrospray Ionization High-Resolution Mass Spectrometry is used to determine the exact mass and confirm the molecular formula of the compound.[1]

Note: Specific chemical shift and mass spectrometry data should be consulted from the original research articles.

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its ability to target multiple oncogenic signaling pathways highlights its potential for development as a therapeutic agent. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological activities of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.

References

- 1. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H22O7 | CID 46887866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Artobiloxanthone: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, history, and pharmacological properties of this compound. It details the isolation of this compound from various species of the Artocarpus genus and presents its key biological effects, including its anticancer, antibacterial, and antidiabetic activities. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and History

This compound is a prenylated xanthone first isolated from various species of the genus Artocarpus. While numerous studies have reported its presence in plants such as Artocarpus obtusus, Artocarpus kemando, and Artocarpus altilis, pinpointing the definitive first report of its discovery and structural elucidation requires a comprehensive review of early phytochemical literature on this genus. The CAS registry number for this compound is 121748-25-2. Research into the chemical constituents of Artocarpus species has been ongoing for decades, with many compounds being isolated and characterized by researchers globally.

Chemical Structure

This compound is a member of the pyranoxanthone class of compounds, characterized by a fused pyran ring to a xanthone core. Its chemical formula is C₂₅H₂₂O₇. The structure features a complex polycyclic system with multiple hydroxyl groups, contributing to its diverse biological activities.

Isolation from Natural Sources

This compound is predominantly isolated from the stem bark and root bark of various Artocarpus species. The general methodology for its extraction and isolation involves solvent extraction followed by chromatographic separation.

General Experimental Workflow for Isolation

Caption: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol: Extraction and Isolation from Artocarpus altilis

This protocol is a representative example for the isolation of this compound.

-

Plant Material Preparation: The stem bark of Artocarpus altilis is collected, dried, and pulverized into a fine powder.

-

Extraction: The powdered plant material (e.g., 900 g) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, followed by acetone, at room temperature for several days.[1] The acetone extract is then concentrated using a rotary evaporator.[1]

-

Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh) is used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with hexane.

-

Sample Loading: The concentrated acetone extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate.[1] The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane-ethyl acetate). Spots on the TLC plates are visualized under UV light.

-

Purification: Fractions containing the compound of interest, as identified by TLC, are combined and may be subjected to further purification by repeated column chromatography or preparative TLC to yield pure this compound.[1]

-

Chemical Synthesis

A specific total synthesis of this compound has not been prominently reported in the reviewed literature. However, the synthesis of the pyranoxanthone core and its analogues has been described. These synthetic strategies often involve the construction of the xanthone scaffold followed by the annulation of the pyran ring. The synthesis of complex prenylated xanthones remains a challenging area of organic synthesis due to the difficulty in controlling regioselectivity and stereoselectivity.

Biological Activities

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It also demonstrates antibacterial and antidiabetic potential.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SAS | Oral Squamous Cell Carcinoma | 11 | [2] |

| T.Tn | Esophageal Cancer | 22 | [2] |

| HaCaT (normal) | Keratinocyte | 70 | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

This compound exerts its anticancer effects, at least in part, by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary pathways affected is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: this compound's inhibitory effect on the Akt/mTOR/STAT3 pathway.

Antibacterial Activity

This compound has demonstrated activity against various bacterial strains.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | Activity Metric | Value | Reference |

| Staphylococcus aureus | Gram-positive | MIC (µg/mL) | Not specified | [3] |

| Salmonella sp. | Gram-negative | MIC (µg/mL) | Not specified | [3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antidiabetic Activity

Preliminary studies suggest that this compound and related compounds possess antidiabetic properties, potentially through the inhibition of enzymes like α-amylase.[4]

Table 3: Antidiabetic Activity of Cyclothis compound (a related compound)

| Assay | Inhibition (%) | Concentration (ppm) | Reference |

| α-amylase inhibition | 48.53 ± 1.84 | 1000 | [4] |

Key Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 72 hours).[2]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Western Blot Analysis for Akt/mTOR Pathway

This technique is used to detect specific proteins in a sample to assess the effect of this compound on signaling pathways.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-STAT3, total STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural product with a range of significant biological activities, particularly in the realm of cancer research. Its ability to modulate critical cellular signaling pathways like the Akt/mTOR/STAT3 cascade highlights its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action, explore its therapeutic potential in vivo, and develop efficient synthetic routes for its production and the generation of novel analogues with improved pharmacological profiles. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound.

References

A Technical Guide to the Biological Activity Screening of Artobiloxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Artobiloxanthone, a pyranoxanthone compound isolated from plants of the Artocarpus genus. The document details its anticancer, antioxidant, and antimicrobial properties, presenting quantitative data, experimental protocols, and key signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, particularly oral squamous cell carcinoma (OSCC). Its mechanism of action involves the modulation of critical cell signaling pathways that regulate cell survival, proliferation, and apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound (designated as AA3 in the cited study) against different cell lines.

| Compound | Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound (AA3) | SAS | Oral Squamous Cell Carcinoma | 72 h | 11 | 6.4 | [1] |

| This compound (AA3) | T.Tn | Oral Squamous Cell Carcinoma | 72 h | 22 | - | [1] |

| This compound (AA3) | HaCaT | Human Keratinocyte (Normal) | 72 h | 70 | - | [1] |

| 5-Fluorouracil (Control) | SAS | Oral Squamous Cell Carcinoma | 72 h | 3 | 1.3 | [1] |

| 5-Fluorouracil (Control) | HaCaT | Human Keratinocyte (Normal) | 72 h | 4 | - | [1] |

The Selectivity Index (SI) is the ratio of the IC₅₀ value in noncancerous cells to the IC₅₀ value in cancerous cells. An SI value of 3 or higher is considered indicative of a potential anticancer compound[2].

Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines the method used to determine the cytotoxic effects of this compound on cancer cells.[1]

-

Cell Seeding : Seed approximately 2 x 10³ cells per well in 96-well plates.

-

Incubation : Incubate the plates for 24 hours at 37°C in a CO₂ incubator to allow cell attachment.

-

Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) and incubate for 72 hours.

-

MTT Addition : Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation : Incubate the plates for 2 hours to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization : Discard the culture medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC₅₀ Calculation : Construct a dose-response curve by plotting the percentage of cell proliferation against the drug concentration to determine the IC₅₀ value.[1]

Visualization: Anticancer Signaling Pathway

This compound exerts its anticancer effects by modulating the Akt/mTOR and STAT-3 signaling pathways.[1][3] This leads to the suppression of key proteins involved in cancer progression, such as Bcl-2 (anti-apoptotic), COX-2 (inflammation), VEGF (angiogenesis), and MMP-9 (invasion), ultimately inducing apoptosis.[1]

References

Artobiloxanthone: A Preliminary In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a naturally occurring xanthone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary studies have revealed a multifaceted mechanism of action, primarily centered around its anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its effects on apoptosis, cell cycle progression, and key signaling pathways. This document summarizes quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of its molecular interactions to facilitate further research and drug development endeavors.

Introduction

This compound is a xanthone compound that can be isolated from various plant species, including Artocarpus altilis. Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, as well as its antioxidant and anti-inflammatory properties. This guide delves into the preliminary yet promising findings regarding the molecular mechanisms that underpin these biological effects.

Anticancer Activity

The primary focus of this compound research has been its potential as an anticancer agent. Studies have demonstrated its ability to induce programmed cell death (apoptosis), inhibit cell cycle progression, and modulate critical signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity

This compound and its related compound, cyclothis compound, have shown potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined in several studies.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| H460 | Non-small cell lung cancer | Cyclothis compound | 59.19 | [1] |

| H292 | Non-small cell lung cancer | Cyclothis compound | 49.56 | [1] |

| A549 | Non-small cell lung cancer | Cyclothis compound | 110.93 | [1] |

| H23 | Non-small cell lung cancer | Cyclothis compound | 91.19 | [1] |

| SAS | Oral squamous cell carcinoma | This compound | ~15-20 (approx.) | [2] |

Induction of Apoptosis

A key mechanism of this compound's anticancer activity is the induction of apoptosis. Studies in human lung cancer and oral squamous cell carcinoma cells have elucidated a mitochondrial-dependent apoptotic pathway.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

The process is initiated by the activation of the tumor suppressor protein p53.[1] This leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[1][2]

Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. In oral squamous cell carcinoma (SAS) cells, treatment with this compound resulted in a significant, concentration-dependent increase in the percentage of cells in the S-phase, indicating an S-phase arrest.[2]

| Cell Line | Treatment Concentration (µM) | % of Cells in S-Phase (Approx.) | Citation |

| SAS | 0 | 20 | [2] |

| SAS | 5 | 25 | [2] |

| SAS | 10 | 35 | [2] |

| SAS | 15 | 45 | [2] |

| SAS | 20 | 55 | [2] |

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing this compound's effect on the cell cycle.

Modulation of Signaling Pathways

This compound has been found to modulate key signaling pathways that are often dysregulated in cancer.

In oral squamous cell carcinoma cells, this compound has been shown to modulate the Akt/mTOR and STAT-3 signaling pathways.[2] These pathways are critical for cell proliferation, survival, and angiogenesis. The inhibitory effect of this compound on these pathways contributes to its anticancer activity.

Logical Relationship of this compound's Action on Key Signaling Pathways

Caption: this compound's inhibitory effect on pro-survival signaling pathways.

Metastasis is a major cause of cancer-related mortality. Cyclothis compound has demonstrated anti-migration and anti-invasion activities in lung cancer cells at non-toxic concentrations (1-10 µM).[3] This effect is associated with the suppression of migratory signaling proteins such as focal adhesion kinase (FAK) and cell division cycle 42 (CDC42), as well as a reduction in migratory integrins.[3]

Antioxidant and Anti-inflammatory Activity

Beyond its anticancer effects, this compound exhibits antioxidant and potential anti-inflammatory properties, which are common among flavonoid and xanthone compounds.

Antioxidant Activity

Anti-inflammatory Effects

The anti-inflammatory effects of flavonoids and xanthones are well-documented.[4][5] They can modulate inflammatory pathways, although specific studies detailing the anti-inflammatory mechanism of this compound are still emerging.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., H460, H292, A549, H23) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) and incubate for a specified period (e.g., 24 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, caspase-3, Akt, mTOR, STAT-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for a specific duration, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and RNase to eliminate RNA staining.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Cell Migration and Invasion Assays (Boyden Chamber Assay)

-

Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel). For migration assays, no coating is necessary.[3]

-

Cell Seeding: Seed serum-starved cells in the upper chamber of the insert in a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate to allow cells to migrate or invade through the porous membrane.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

-

Quantification: Count the stained cells under a microscope or solubilize the stain and measure the absorbance.

Conclusion and Future Directions

The preliminary studies on this compound reveal its significant potential as a multi-targeted therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. Future research should focus on in-depth mechanistic studies to identify its direct molecular targets, comprehensive in vivo studies to evaluate its efficacy and safety in animal models, and structure-activity relationship studies to optimize its therapeutic properties. Furthermore, exploring its potential in combination therapies with existing anticancer drugs could be a promising avenue for future investigations. The antioxidant and anti-inflammatory properties also warrant further exploration for their potential in preventing or treating other chronic diseases.

References

- 1. Cyclothis compound Induces Human Lung Cancer Cell Apoptosis via Mitochondria-dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclothis compound Inhibits Migration and Invasion of Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Artobiloxanthone Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico methodologies for predicting the molecular targets of Artobiloxanthone, a naturally occurring xanthone with demonstrated therapeutic potential. By leveraging a combination of reverse pharmacology, network pharmacology, and molecular docking techniques, researchers can elucidate the compound's mechanism of action and identify novel therapeutic applications.

Introduction to this compound and In Silico Target Prediction

This compound is a prenylated xanthone isolated from various Artocarpus species. Preclinical studies have revealed its significant biological activities, including anticancer, antidiabetic, and antibacterial properties.[1] For instance, it has shown cytotoxic effects against cancer cell lines such as MCF-7.[1] Understanding the molecular targets through which this compound exerts these effects is crucial for its development as a therapeutic agent.

In silico target prediction offers a time- and cost-effective approach to identify and validate potential protein targets for natural products.[2] This guide outlines a systematic workflow, integrating several computational methods to predict and refine the potential targets of this compound. The workflow begins with a broad, network-based prediction of potential targets, followed by more focused molecular docking studies to validate these interactions at a structural level.

Physicochemical Properties and Known Biological Activities of this compound

A summary of the key quantitative data related to this compound's bioactivity is presented in Table 1.

| Biological Activity | Cell Line/Enzyme | IC50 Value (µg/mL) | Reference |

| Anticancer | MCF-7 (Breast Cancer) | 9.21 | [1] |

| Antidiabetic | α-amylase | Inhibition of 48.53 ± 1.84% at 1000 ppm | [1] |

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates network pharmacology for initial broad-scale prediction and molecular docking for validation and refinement.

In Silico Workflow for this compound Target Prediction.

Experimental Protocol: Ligand Preparation

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is essential for most in silico tools. The canonical SMILES for this compound is: CC1=C[C@H]2CC3=C(C4=C2C(=C(C=C4O)O)O)OC5=C(C3=O)C(=CC6=C5C=CC(O6)(C)C)O.

-

2D to 3D Conversion: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. Save the final structure in a suitable format like .mol or .pdb.

Experimental Protocol: Network Pharmacology-based Target Prediction

Network pharmacology is employed to predict a wide range of potential targets by leveraging large-scale bioinformatic databases.

-

Target Fishing: Utilize online databases and tools such as SwissTargetPrediction, PharmMapper, or TargetNet. Input the SMILES string of this compound to predict potential protein targets based on the principle of chemical similarity.

-

Database Mining: Collect the predicted targets and search for their corresponding UniProt IDs.

-

Disease Association: Use disease databases like OMIM and GeneCards to identify diseases associated with the predicted targets.

-

Network Construction: Construct a compound-target-disease network using software like Cytoscape. This network visualizes the relationships between this compound, its predicted targets, and associated diseases.

Experimental Protocol: Molecular Docking for Target Validation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

-

Protein Preparation:

-

Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking using software like AutoDockTools. This involves removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.

-

-

Ligand Preparation:

-

The energy-minimized 3D structure of this compound is prepared by assigning rotatable bonds and saving it in the .pdbqt format required by AutoDock Vina.

-

-

Grid Box Definition:

-

Define a grid box around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Perform the docking simulation using AutoDock Vina. The program will generate multiple binding poses of this compound within the protein's active site, ranked by their binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the docking results to identify the pose with the lowest binding energy. A more negative binding energy indicates a more stable protein-ligand complex.

-

Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

A summary of reported molecular docking results for this compound and related compounds with potential cancer-related targets is presented in Table 2.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| Cyclothis compound | SARS-CoV-2 Mpro | -7.7 | [3] |

Signaling Pathway Analysis

Validated targets from the molecular docking studies can be further analyzed to understand their roles in biological pathways.

Potential Inhibition of the Akt/mTOR Pathway by this compound.

Experimental Protocol: KEGG Pathway Analysis

-

Input Validated Targets: Use the UniProt IDs of the validated targets as input for a pathway analysis tool such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).

-

Pathway Enrichment: Perform a pathway enrichment analysis to identify the biological pathways that are significantly associated with the input targets.

-

Visualization and Interpretation: Visualize the enriched pathways to understand the potential mechanism of action of this compound at a systemic level. The diagram above illustrates a potential mechanism where this compound may inhibit the Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

Conclusion

This technical guide provides a structured and detailed workflow for the in silico prediction of this compound targets. By combining network pharmacology for broad target identification with molecular docking for validation, researchers can efficiently generate hypotheses about the compound's mechanism of action. Subsequent pathway analysis further elucidates the potential biological impact of these interactions. The methodologies and protocols outlined herein offer a robust framework for advancing the understanding and therapeutic application of this compound and other natural products. It is important to note that in silico predictions should be followed by experimental validation to confirm the biological activity.

References

Artobiloxanthone: A Technical Guide to Solubility and Stability Testing for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artobiloxanthone, a prenylated pyranoxanthone found in plants of the Artocarpus genus, has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. Its mechanism of action is reported to involve the inhibition of the Akt/mTOR and STAT3 signaling pathways. The progression of this compound from a promising lead compound to a viable clinical candidate necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the critical solubility and stability testing required for the preclinical and formulation development of this compound. It offers detailed experimental protocols, data presentation frameworks, and visual representations of key biological pathways and experimental workflows to support researchers in this endeavor. While experimental data for this compound is limited in publicly available literature, this guide synthesizes established methodologies for similar chemical entities to provide a robust starting point for its characterization.

Physicochemical Properties of this compound

A comprehensive understanding of the solubility of this compound is paramount for designing effective in vitro and in vivo experiments, as well as for developing suitable drug delivery systems. Currently, experimentally determined solubility data for this compound in a range of solvents is not widely available. However, computational predictions suggest a low aqueous solubility.

Predicted Solubility

Computational models provide an initial estimate of a compound's solubility. For this compound, the predicted water solubility is approximately 0.028 g/L. This low intrinsic aqueous solubility highlights the need for enabling formulation strategies.

Experimental Solubility Determination

To guide formulation development, it is crucial to experimentally determine the solubility of this compound in a variety of pharmaceutically relevant solvents and buffer systems.

Table 1: Exemplary Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Data not available | Shake-flask HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-flask HPLC-UV |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Shake-flask HPLC-UV |

| Methanol | 25 | Data not available | Shake-flask HPLC-UV |

| Ethanol | 25 | Data not available | Shake-flask HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-flask HPLC-UV |

| Acetone | 25 | Data not available | Shake-flask HPLC-UV |

Note: The data in this table is illustrative. Experimental determination is required.

Experimental Protocols for Solubility Assessment

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound using the shake-flask method followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Shake-Flask Solubility Protocol

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the test solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, acetone).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant, dilute as necessary with a suitable solvent, and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

Stability Testing of this compound

Assessing the stability of this compound under various stress conditions is a critical component of its preclinical development, informing on its storage requirements, potential degradation pathways, and the development of stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. These studies involve exposing this compound to conditions more severe than those it would typically encounter during storage and handling.

Table 2: Exemplary Forced Degradation Study Design for this compound

| Stress Condition | Parameters | Time Points | Analytical Method |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 2, 4, 8, 24 hours | RP-HPLC-UV/DAD, LC-MS |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 0, 2, 4, 8, 24 hours | RP-HPLC-UV/DAD, LC-MS |

| Oxidative Degradation | 3% H₂O₂, Room Temp | 0, 2, 4, 8, 24 hours | RP-HPLC-UV/DAD, LC-MS |

| Thermal Degradation | 80°C (Solid & Solution) | 1, 3, 7 days | RP-HPLC-UV/DAD, LC-MS |

| Photostability | ICH Q1B conditions | - | RP-HPLC-UV/DAD, LC-MS |

Note: The conditions and time points in this table are illustrative and should be optimized based on the observed degradation rate of this compound.

Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state thermal stress, use the neat compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2.

-

Neutralization (for hydrolytic stress): At each time point, withdraw an aliquot and neutralize the acid or base to halt the degradation reaction.

-

Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD) to quantify the remaining parent compound and detect degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed for the identification and characterization of degradation products.

Signaling Pathways Inhibited by this compound

This compound has been reported to exert its anti-tumor effects through the inhibition of the Akt/mTOR and STAT3 signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the design of pharmacodynamic biomarker assays.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of gene expression involved in cell proliferation, survival, and differentiation.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough characterization of its solubility and stability. This technical guide provides a foundational framework for researchers to design and execute the necessary experiments. The outlined protocols for solubility and forced degradation studies, coupled with the visualization of the targeted signaling pathways, offer a comprehensive starting point for the preclinical assessment of this compound. The generation of robust solubility and stability data will be instrumental in guiding formulation development, ensuring product quality, and ultimately, advancing this promising natural product towards clinical application.

Methodological & Application

Application Notes and Protocols for Artobiloxanthone Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of artobiloxanthone, a promising bioactive compound, from its natural sources. The methodologies are designed to be adaptable for various laboratory settings, from initial screening to larger-scale isolation.

Introduction to this compound

This compound is a prenylated xanthone found predominantly in plants of the Artocarpus genus, notably the stem bark of Artocarpus altilis.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer activities. Research has indicated that this compound can modulate key cellular signaling pathways, such as the Akt/mTOR/STAT-3 pathway, which is often dysregulated in cancer.[1][2][3][5] The effective extraction and purification of this compound are critical steps for its further investigation and potential development as a therapeutic agent.

Extraction Protocols

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. This section outlines three commonly employed techniques: maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).

Plant Material Preparation

Fresh stem bark of Artocarpus altilis should be collected, washed thoroughly with distilled water to remove any debris, and air-dried at room temperature in a well-ventilated area until a constant weight is achieved. The dried bark is then ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.[6]

Maceration Protocol

Maceration is a simple and cost-effective extraction method suitable for thermolabile compounds.

Experimental Protocol:

-

Weigh 100 g of powdered Artocarpus altilis stem bark and place it in a large conical flask or a suitable maceration vessel.

-

Add a sufficient volume of acetone to completely submerge the plant material (a common solvent-to-solid ratio is 10:1 mL/g).

-

Seal the container to prevent solvent evaporation and allow it to stand at room temperature for 72 hours with intermittent shaking.

-

After the maceration period, filter the mixture through muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude acetone extract.

-

The crude extract can then be subjected to sequential extraction with hexane and ethanol to remove nonpolar and highly polar impurities, respectively, with this compound typically being found in the acetone fraction.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide higher yields compared to maceration but involves heating the solvent.

Experimental Protocol:

-

Place 50 g of powdered Artocarpus altilis stem bark into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 500 mL of acetone.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.

-

After extraction, concentrate the acetone extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

Experimental Protocol:

-

Mix 20 g of powdered Artocarpus altilis stem bark with 200 mL of acetone (1:10 solid-to-solvent ratio) in a beaker.

-

Place the beaker in an ultrasonic bath or use an ultrasonic probe.

-

Sonify the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

-

After sonication, filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical parameters and expected outcomes for the different extraction methods based on studies of flavonoids and xanthones from Artocarpus and other plant sources. It is important to note that the optimal conditions and yields for this compound may vary and require specific optimization.

| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (mL/g) | 10:1 to 20:1 (mL/g) | 10:1 to 30:1 (mL/g) |

| Temperature | Room Temperature | Boiling point of solvent (e.g., Acetone: 56°C) | 30 - 50°C |

| Time | 48 - 72 hours | 6 - 24 hours | 20 - 60 minutes |

| Typical Yield (Total Flavonoids/Phenolics) | Moderate | High | High |

| Advantages | Simple, low cost, suitable for thermolabile compounds.[7] | High extraction efficiency.[8] | Fast, efficient, reduced solvent consumption.[9][10][11][12] |

| Disadvantages | Time-consuming, may result in lower yield.[7] | Requires higher temperatures, potential for thermal degradation of compounds.[13][14] | Requires specialized equipment. |

Purification Protocol: Silica Gel Column Chromatography

Following extraction, the crude extract containing this compound is purified using silica gel column chromatography. This technique separates compounds based on their polarity.

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Column Packing: Pour the slurry into a glass column (e.g., 50 cm length x 5 cm diameter) and allow it to pack uniformly under gravity. Let the excess hexane drain until the solvent level reaches the top of the silica gel.

-

Sample Loading: Dissolve the crude acetone extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 95:5) and load it carefully onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent system, such as hexane, and gradually increase the polarity by adding increasing proportions of ethyl acetate (gradient elution). A typical gradient could be:

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (85:15)

-

...and so on, up to 100% ethyl acetate.

-

-

Fraction Collection: Collect the eluate in fractions of a consistent volume (e.g., 25 mL).

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the pure this compound (identified by its Rf value on TLC) and concentrate them using a rotary evaporator to obtain the purified compound, which has been reported as a brown syrup.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound in the extracts and purified fractions can be determined using HPLC.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a UV-Vis detector, and an autosampler.

-

Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

-

Gradient Program: A typical gradient program might be:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 90-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength (e.g., 254 nm or 280 nm) should be selected for detection.

-

Quantification: A calibration curve should be prepared using a purified this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

Signaling Pathway

Caption: this compound's inhibitory effect on the Akt/mTOR/STAT-3 pathway.

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

References

- 1. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Prenylflavones from the Stem Bark of Artocarpus altilis: Promising Anticancer Agents for Oral Squamous Cell Carcinoma Targeting the Akt/mTOR/STAT-3 Signaling Pathway [ir.niist.res.in:8080]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative study of polyphenolic compound extraction from empty palm fruit bunches and sugarcane pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasound-Assisted Extraction (UAE) of sappan wood (Caesalpinia sappan L.): Effect of solvent concentration and kinetic studies [scite.ai]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scielo.br [scielo.br]

- 13. Extraction and quantification of some valuable flavonoids from pinecone of Pinus brutia via Soxhlet and Supercritical CO2 extraction: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: Artobiloxanthone Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artobiloxanthone, a naturally occurring pyranoxanthone, has garnered significant interest in the scientific community due to its potent biological activities, particularly its anticancer properties. This document provides a comprehensive overview of the available methods for the synthesis of the xanthone core, protocols for its isolation, and potential strategies for its derivatization to enhance its therapeutic potential. The information is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

I. Synthesis of the Pyranoxanthone Scaffold

While a specific total synthesis of this compound has not been detailed in the reviewed literature, general methods for the synthesis of the core pyranoxanthone structure are well-established. These methods typically involve the construction of the central xanthone tricycle followed by the formation of the pyran ring and subsequent prenylation.

General Synthetic Strategy for Pyranoxanthones

A common approach to synthesizing the pyranoxanthone scaffold involves the O-propargylation of a hydroxyxanthone intermediate, followed by cyclization.[1] The crucial hydroxyxanthone precursor can be synthesized through methods like the Ullmann ether reaction.[1]

Protocol: Synthesis of a Pyranoxanthone from a Hydroxyxanthone

This protocol is a generalized procedure based on the synthesis of similar pyranoxanthone structures and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Hydroxyxanthone

-

Propargyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

N,N-Dimethylaniline

-

Anhydrous solvent (e.g., toluene)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

O-propargylation: To a solution of 4-hydroxyxanthone in acetone, add potassium carbonate and propargyl bromide. Reflux the mixture for 24 hours. After cooling, filter the mixture and evaporate the solvent. Purify the resulting O-propargylated xanthone by column chromatography.

-

Cyclization: Dissolve the O-propargylated xanthone in N,N-dimethylaniline and heat at reflux for 8 hours. After cooling, dilute the reaction mixture with ethyl acetate and wash with dilute hydrochloric acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pyranoxanthone.

II. Isolation of this compound from Natural Sources

This compound has been successfully isolated from the stem bark of Artocarpus altilis. The following protocol outlines the general procedure for its extraction and purification.

Protocol: Isolation of this compound

Materials:

-

Dried and powdered stem bark of Artocarpus altilis

-

Acetone

-

Hexane

-

Ethyl acetate

-

Silica gel (100-200 and 230-400 mesh) for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel F254)

-

p-Anisaldehyde-sulfuric acid spray reagent

Procedure:

-

Extraction: Defat the powdered stem bark with a suitable solvent like hexane. Subsequently, percolate the defatted material with acetone to obtain the crude extract.

-

Fractionation and Purification: Subject the crude acetone extract to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate mixtures.

-

Monitoring: Monitor the fractions using TLC. Visualize the spots under UV light and by spraying with p-anisaldehyde-sulfuric acid reagent followed by heating.

-

Isolation: Combine the fractions containing this compound (identified by its characteristic TLC profile) and concentrate under reduced pressure. Further purification by repeated column chromatography may be necessary to obtain pure this compound.

III. Derivatization of Xanthones

Derivatization of the xanthone scaffold is a common strategy to improve pharmacokinetic properties and enhance biological activity. While specific derivatization of this compound is not widely reported, methods applied to other prenylated xanthones can be adapted. Prenylation is a key modification known to influence the biological activity of xanthones.

Protocol: C-Prenylation of a Dihydroxyxanthone

This protocol describes the C-prenylation of 1,3-dihydroxyxanthone and serves as a representative method for introducing prenyl groups, a key structural feature of this compound.

Materials:

-

1,3-Dihydroxyxanthone

-

Prenyl bromide

-

Potassium hydroxide (KOH)

-

Distilled water

-

Acetone

-

10% Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 1,3-dihydroxyxanthone and potassium hydroxide in distilled water in a round bottom flask and stir for 10 minutes at room temperature.

-

Inject a solution of prenyl bromide in acetone into the mixture.

-

Stir the reaction mixture for 24 hours at room temperature.

-

Acidify the mixture with 10% HCl solution.

-

Extract the mixture with dichloromethane.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the prenylated xanthone.

-

Purify the product using column chromatography.

IV. Quantitative Data

Spectroscopic Data for this compound

The structural elucidation of isolated this compound was confirmed through various spectroscopic techniques.

| Technique | Instrumentation | Key Observations |

| ¹H NMR | Bruker ASCENDTM-500 MHz NMR spectrometer | Chemical shifts expressed in δ (ppm) using TMS as an internal standard. |

| ¹³C NMR | Bruker ASCENDTM-500 MHz NMR spectrometer | Chemical shifts expressed in δ (ppm). |

| ESI-HRMS | Agilent QTOFG6545 spectrometer | High-resolution mass spectra recorded in ESI mode. |

Note: For detailed peak assignments, please refer to the supporting information of the original research articles.

Biological Activity of this compound

This compound has demonstrated significant antitumor activity, particularly against oral squamous cell carcinoma (OSCC).

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| SAS (OSCC) | MTT | 11 | [2] |

| T.Tn (OSCC) | MTT | 22 | [2] |

| HaCaT (Normal Keratinocytes) | MTT | 70 |

V. Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. It has been shown to inhibit the Akt/mTOR and STAT3 pathways and induce apoptosis through the activation of caspase-3 and caspase-9.

Caption: this compound inhibits Akt/mTOR and STAT3 pathways and induces apoptosis.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis or isolation of xanthone derivatives and the subsequent evaluation of their biological activity.

Caption: Workflow for synthesis, isolation, and biological evaluation of xanthones.

References

Troubleshooting & Optimization

Artobiloxanthone stability problems in long-term storage

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Artobiloxanthone during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in long-term storage?

A1: The stability of this compound, a prenylated flavonoid, is primarily influenced by temperature, light, pH, and the presence of oxidizing agents. As with many phenolic compounds, exposure to high temperatures, UV light, and alkaline or strongly acidic conditions can lead to significant degradation.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C in a tightly sealed container to minimize thermal degradation. For short-term storage (a few days to weeks), refrigeration at 2-8°C is acceptable, provided the compound is protected from light and moisture.

Q3: Is this compound sensitive to light?

A3: Yes, flavonoids, including xanthones, are known to be susceptible to photodegradation. It is crucial to protect this compound from direct exposure to natural and artificial light. Always store solutions and solid material in amber-colored vials or wrap containers with aluminum foil.

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is expected to be most stable in slightly acidic to neutral pH conditions (pH 4-7). Alkaline conditions (pH > 8) can lead to rapid degradation, often indicated by a color change in the solution. Strongly acidic conditions can also promote hydrolysis of certain functional groups over time.

Q5: I've observed a color change in my this compound solution. What does this indicate?

A5: A color change, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or other chemical transformations of the flavonoid structure, particularly under alkaline conditions or upon exposure to light and air.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Action(s) |

| Loss of biological activity in stored samples | - Thermal Degradation: Storage at room temperature or repeated freeze-thaw cycles. - Oxidative Degradation: Exposure to air (oxygen). - Photodegradation: Exposure to light. | - Store stock solutions and solid compound at -20°C or lower for long-term storage. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Purge the headspace of vials with an inert gas (e.g., argon or nitrogen) before sealing. - Store all samples in amber vials or wrapped in foil. |

| Precipitation of this compound in aqueous buffers | - Low Aqueous Solubility: this compound has poor water solubility. - pH of the buffer: Solubility can be pH-dependent. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol. - When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound. - Sonication may help in dissolving small precipitates. |

| Inconsistent results in bioassays | - Degradation in Assay Media: The pH and composition of the cell culture or assay media may promote degradation over the course of the experiment. - Interaction with Media Components: Potential for interaction with proteins or other components in the media. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Perform a time-course experiment to assess the stability of this compound in your specific assay media. - Minimize the exposure of the compound to harsh conditions (e.g., high temperature, bright light) during experimental setup. |

| Appearance of unexpected peaks in HPLC analysis | - Degradation Products: The new peaks likely correspond to degradation products of this compound. | - Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. - Review storage and handling procedures to identify potential causes of degradation. - Use a validated stability-indicating HPLC method for analysis. |

Experimental Protocols

Stability-Indicating HPLC Method for this compound